molecular formula C7H9NO2 B6589324 5-methoxy-6-methylpyridin-3-ol CAS No. 1256793-06-2

5-methoxy-6-methylpyridin-3-ol

Cat. No.: B6589324
CAS No.: 1256793-06-2
M. Wt: 139.2
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Description

5-Methoxy-6-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 6-position

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 5-methoxy-6-methylpyridin-3-ol could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and properties of the compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes would likely be diverse. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound would involve its interactions at the molecular level. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound could potentially change. This might include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound could vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound could be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds . The reaction conditions are generally mild, making it suitable for the synthesis of various pyridine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives.

Scientific Research Applications

5-Methoxy-6-methylpyridin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methoxy-6-methylpyridin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylpyridin-3-ol: This compound has a similar structure but with the methoxy and methyl groups at different positions.

    5-Methoxy-2-methylpyridin-3-ol: Another structural isomer with the methoxy group at the 5-position and the methyl group at the 2-position.

Uniqueness

5-Methoxy-6-methylpyridin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1256793-06-2

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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